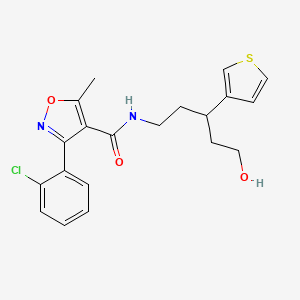

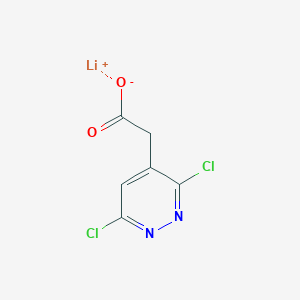

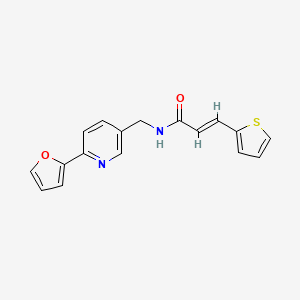

![molecular formula C19H25N3OS2 B2480498 1-(Azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone CAS No. 690644-66-7](/img/structure/B2480498.png)

1-(Azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines involves base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization, showcasing a versatile and efficient approach. This method yields several new compounds, fully characterized by spectroscopic methods and crystal structure analysis, indicating the importance of the azepine ring conformation in the molecular structure (Acosta Quintero et al., 2018).

Molecular Structure Analysis

Research on enaminones like "1-(Azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone" reveals bifurcated intra- and intermolecular hydrogen bonding, crucial for understanding their chemical behavior and potential applications. These hydrogen bonds play a vital role in stabilizing the crystal structures of related compounds (Balderson et al., 2007).

Chemical Reactions and Properties

The compound is involved in aza-Wittig/base catalyzed cyclization reactions, leading to the synthesis of tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives. These reactions are characterized by 3D supramolecular architectures formed through self-assembly via stacking interactions and various hydrogen bonds, indicating its reactive nature and potential for forming complex structures (Chen & Liu, 2019).

Physical Properties Analysis

The physical properties of such compounds are intricately linked to their molecular and supramolecular structures. The azepine ring's boat conformation, as observed in related compounds, affects its physical properties, such as solubility and crystallinity. These properties are essential for the compound's applications in various fields, including material science and drug development (Acosta Quintero et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the compound's unique structure, including the presence of an azepine ring and its substituents. The synthesis and characterization of related compounds provide insight into the chemical behavior, including reactions with nucleophiles and electrophiles, showcasing the compound's versatility in chemical synthesis (Chen & Liu, 2019).

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of related heterocyclic compounds have been extensively studied. For example, Alshahrani et al. (2018) explored the synthesis of new pyrimidine selanyl derivatives, highlighting the intricate processes involved in creating complex molecules with potential biological activities (Alshahrani et al., 2018). Similarly, studies on the synthesis of azepine-based molecules, such as the work by Balderson et al. (2007) on enaminones, provide insights into the hydrogen-bonding patterns and molecular structures critical for understanding the chemical behavior of related compounds (Balderson et al., 2007).

Potential Biological Activities

Research on related heterocyclic compounds demonstrates a range of potential biological activities. The study by Verma et al. (2015) on the synthesis, antimicrobial, anticancer, and QSAR studies of specific diazepin-ethanone derivatives reveals the potential of these molecules in developing new therapeutic agents (Verma et al., 2015). Furthermore, Farzaliyev et al. (2020) investigated new sulfur- and nitrogen-containing compounds based on phenylthiourea and acetophenone, identifying significant antioxidant effects and potential for drug development (Farzaliyev et al., 2020).

Methodological Advances

Advancements in synthesis methodologies, such as those described by Henkel et al. (2016), highlight efficient strategies for cysteine conjugation by maleimides in the presence of phosphine reductants. These methods are crucial for the targeted modification of proteins and peptides, illustrating the broader applicability of related research in bioconjugation and drug delivery systems (Henkel et al., 2016).

properties

IUPAC Name |

1-(azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS2/c1-13-20-18(24-12-16(23)22-10-6-2-3-7-11-22)17-14-8-4-5-9-15(14)25-19(17)21-13/h2-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPUIMXMMXRDOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

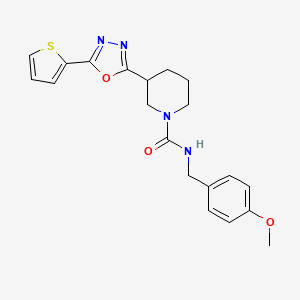

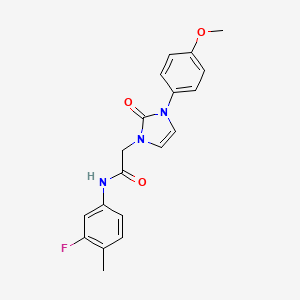

![N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480415.png)

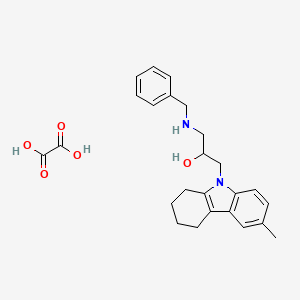

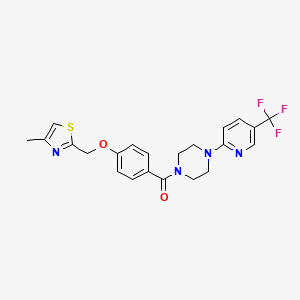

![3-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2480422.png)

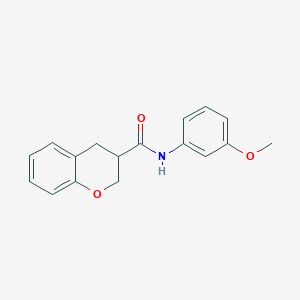

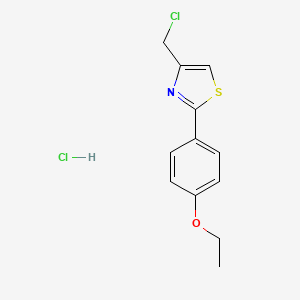

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2480426.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one](/img/structure/B2480427.png)

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2480432.png)